molecular formula C15H22O2 B167289 (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol CAS No. 1786-16-9

(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol

Cat. No. B167289
CAS RN: 1786-16-9
M. Wt: 234.33 g/mol
InChI Key: AAVGOORHZRJMPA-AANLELRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol, also known as FDN, is a natural compound found in many plants and fruits. It is a polyphenol with a complex molecular structure that has been the subject of scientific research due to its potential health benefits.

Scientific Research Applications

Synthesis and Chemical Properties

  • Furanosesquiterpenes Synthesis : This compound is involved in the synthesis of new furanosesquiterpenes, as seen in the work by Dimitriadis and Massy-Westropp (1980). Their research described the synthesis of compounds structurally related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol from dihydrophymaspermone and eremoacetal (Dimitriadis & Massy-Westropp, 1980).

  • Cyclisation Reactions for Synthesis : In 1979, Nasipuri and Das conducted research on the synthesis of pallescensin A, a furanoid sesquiterpene, by cyclisation of a compound closely related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol (Nasipuri & Das, 1979).

Biological and Pharmaceutical Research

  • Antiviral and Anti-inflammatory Properties : Cheng et al. (2010) isolated compounds from the soft coral Sinularia capillosa, including a structurally similar compound to our subject of interest, and evaluated their cytotoxicity, anti-HCMV activity, antibacterial activity, and anti-inflammatory effects (Cheng et al., 2010).

  • Cytotoxicity towards Cancer Cell Lines : Meilert et al. (2004) investigated compounds related to (2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol for their cytotoxicity toward marine P388 lymphocytic leukemia and several human cancer cell lines. One of the racemic mixtures showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).

properties

CAS RN

1786-16-9

Product Name

(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol

InChI

InChI=1S/C15H22O2/c1-13(5-3-7-14(2)11-16)6-4-8-15-9-10-17-12-15/h6-7,9-10,12,16H,3-5,8,11H2,1-2H3/b13-6+,14-7+

InChI Key

AAVGOORHZRJMPA-AANLELRNSA-N

Isomeric SMILES

C/C(=C\CCC1=COC=C1)/CC/C=C(\C)/CO

SMILES

CC(=CCCC1=COC=C1)CCC=C(C)CO

Canonical SMILES

CC(=CCCC1=COC=C1)CCC=C(C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
Reactant of Route 2
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
Reactant of Route 3
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
Reactant of Route 4
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
Reactant of Route 5
Reactant of Route 5
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol
Reactant of Route 6
(2E,6E)-9-(furan-3-yl)-2,6-dimethylnona-2,6-dien-1-ol

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